molecular formula C9H12N2 B1623696 2,3-Dimethyl-benzamidine CAS No. 885957-67-5

2,3-Dimethyl-benzamidine

Cat. No.: B1623696
CAS No.: 885957-67-5
M. Wt: 148.2 g/mol
InChI Key: QXKPABNWQSEPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-benzamidine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of benzamidine derivatives, including 2,3-dimethyl-benzamidine, as inhibitors of viral proteases. For instance, benzamide-type inhibitors have been shown to effectively inhibit the papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2. These inhibitors interact with specific binding sites within the protease, demonstrating promising antiviral activity in vitro .

Table 1: Inhibitory Activity of Benzamide Derivatives Against SARS-CoV-2 PLpro

CompoundEC50 (µM)CC50 (µM)SI (Selectivity Index)
This compoundTBDTBDTBD
Other Benzamide Derivatives1.77±1.60376±1.36212

Note: Specific values for this compound are to be determined (TBD) based on experimental results.

Biochemical Applications

Enzyme Inhibition

Benzamidine derivatives are known for their role as enzyme inhibitors. The structure-activity relationship (SAR) studies indicate that modifications at the benzamide structure can significantly enhance inhibitory potency against target enzymes such as serine proteases and cysteine proteases . This makes compounds like this compound valuable in developing therapeutic agents targeting various diseases.

Antimicrobial Properties

Antimicrobial Evaluation

The antimicrobial activity of novel benzamidine analogs has been investigated against various pathogens. Research indicates that certain benzamidine derivatives exhibit significant antimicrobial properties with minimal cytotoxicity towards human cells. For example, a study reported antimicrobial activity values ranging from 31.25 to 125 µg/mL against periodontal disease-triggering pathogens .

Table 2: Antimicrobial Activity of Benzamidine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Cytotoxicity (HEK 293 Cells)
This compoundTBDLow
Other Analogues31.25 - 125 µg/mLModerate

Case Studies

Case Study: Antiviral Efficacy Against Coronaviruses

In a controlled study, researchers evaluated the antiviral efficacy of various benzamide derivatives against SARS-CoV-2. The findings indicated that compounds structurally similar to this compound were effective in reducing viral replication in cell cultures. The study emphasized the importance of structural modifications in enhancing antiviral activity and provided insights into potential therapeutic applications for treating COVID-19 .

Case Study: Enzyme Inhibition Profiles

Another significant study focused on the enzyme inhibition profiles of benzamidine derivatives, including this compound. The results demonstrated that these compounds could effectively inhibit serine proteases involved in inflammatory pathways, suggesting their potential use in managing inflammatory diseases .

Properties

CAS No.

885957-67-5

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

2,3-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H3,10,11)

InChI Key

QXKPABNWQSEPEM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=N)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=N)N)C

Origin of Product

United States

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